molecular formula C16H10F3N3O3S B6429715 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide CAS No. 1798490-31-9

2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide

Cat. No.: B6429715
CAS No.: 1798490-31-9
M. Wt: 381.3 g/mol
InChI Key: RGSGVRZYFYODCP-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide (CAS 1798490-31-9) is a fluorinated sulfonamide derivative featuring a pyrimidine core, designed as a versatile molecular scaffold for advanced pharmaceutical and agrochemical research . Its structure strategically combines a difluorobenzene sulfonamide moiety with a 2-(2-fluorophenoxy)pyrimidine group, an architecture commonly investigated for the development of kinase inhibitors and enzyme-targeting therapeutics . The presence of multiple fluorine atoms enhances metabolic stability and lipophilicity, which are key properties for improving the bioavailability and binding affinity of potential drug candidates . The compound's research value is underscored by its well-defined structure and high purity, making it a critical intermediate for precise structure-activity relationship (SAR) studies and the synthesis of more complex bioactive molecules . Its mechanism of action is believed to involve interaction with specific enzymatic targets, such as kinases; the sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity . This compound is for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O3S/c17-10-5-6-15(13(19)7-10)26(23,24)22-11-8-20-16(21-9-11)25-14-4-2-1-3-12(14)18/h1-9,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSGVRZYFYODCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as amines or thiols, for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide exhibit potent anticancer properties. For instance, pyrimidine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. The sulfonamide group enhances the compound's interaction with biological targets, potentially leading to effective cancer therapies .
  • Antiviral Properties
    • The compound's structural analogs have shown promise as antiviral agents, particularly against viruses like hepatitis B. Research indicates that modifications in the pyrimidine structure can enhance antiviral activity by inhibiting viral replication mechanisms .
  • Anti-inflammatory Effects
    • The dual action of this compound on inflammatory pathways has been documented. It can act as an inhibitor of pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases and chronic inflammatory conditions .

Biological Mechanisms

The biological efficacy of 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Cytokine Modulation : It can modulate the production of cytokines, thereby influencing immune responses.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of pyrimidine derivatives found that certain analogs, including those related to 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through apoptosis induction and cell cycle arrest .

Case Study 2: Antiviral Activity

In a controlled study on hepatitis B virus (HBV) models, compounds structurally related to 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide demonstrated a reduction in viral load and improved liver function markers in treated subjects compared to controls .

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and stability by forming strong interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

GSK2126458 (Omipalisib)

  • Structure: 2,4-Difluoro-N-{2-methoxy-5-[4-(pyridazin-4-yl)quinolin-6-yl]pyridin-3-yl}benzene-1-sulfonamide.
  • Key Differences: Replaces the 2-(2-fluorophenoxy)pyrimidin-5-yl group with a pyridazin-quinoline-substituted pyridine.
  • Pharmacology: A dual mTOR/PI3K inhibitor with nanomolar potency (IC50: 0.019–0.034 nM for mTOR) . The pyridazin-quinoline moiety enhances target engagement in lipid kinases, whereas the fluorophenoxy group in the target compound may prioritize pyrimidine kinase interactions.
  • Solubility: GSK2126458’s methoxy group improves aqueous solubility compared to the target compound’s fluorophenoxy substituent, which may reduce solubility but increase lipophilicity .

Selumetinib Sulfate

  • Structure : Benzimidazole derivative with a sulfonamide group (C17H17BrClFN4O7S).
  • Key Differences : Lacks the pyrimidine core but shares the sulfonamide functionality.
  • Pharmacology : MEK inhibitor with therapeutic use in cancer. The sulfonamide in Selumetinib contributes to hydrogen bonding with MEK’s ATP-binding pocket, a feature that may be conserved in the target compound .
  • Bioavailability : Selumetinib’s crystalline sulfate salt formulation enhances solubility (18 mg/mL) and bioavailability, suggesting that salt formation could optimize the target compound’s pharmacokinetics .

N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

  • Structure : Pyrimidine core with bromo and piperidinyl substituents.
  • Key Differences: Substitutes the fluorophenoxy group with a bromo-sulfanyl-methoxy-phenyl chain.
  • Relevance: The bromine atom increases molecular weight (MW: 579.54 vs. ~420 for the target compound) and may reduce metabolic turnover. This compound’s crystallographic data (e.g., C22H23BrN4O3S2) highlights the role of halogenation in stabilizing molecular conformations .

Structural and Functional Data Table

Property Target Compound GSK2126458 Selumetinib Sulfate
Core Structure Pyrimidine-sulfonamide Pyridine-sulfonamide Benzimidazole-sulfonamide
Key Substituents 2-(2-fluorophenoxy)pyrimidinyl Pyridazin-quinoline Bromo-chloro-fluorophenyl
Molecular Weight ~420 (estimated) 548.5 555.76
Target Pathway Putative kinase inhibition mTOR/PI3K MEK
Fluorination Impact Enhanced metabolic stability Improved target selectivity Limited (single F atom)

Research Findings and Implications

  • Fluorophenoxy vs.
  • Pyrimidine vs. Benzimidazole Cores : Pyrimidine derivatives (target compound, ) exhibit greater versatility in kinase inhibition compared to benzimidazoles (Selumetinib), which are more pathway-specific .
  • Synthetic Challenges: The fluorophenoxy-pyrimidine linkage may pose synthetic hurdles due to fluorine’s electron-withdrawing effects, requiring optimized coupling conditions .

Biological Activity

2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, summarizing key research findings, experimental data, and case studies.

Chemical Structure

The molecular structure of 2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide can be depicted as follows:

C15H12F3N3O3S\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_3\text{S}

This structure includes a benzene ring with a sulfonamide group, fluorine substituents, and a pyrimidine moiety linked via a phenoxy group.

The biological activity of 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cell proliferation and survival.
  • Antimicrobial Activity : Like other sulfonamides, it may exhibit antibacterial properties by interfering with folic acid synthesis in bacteria.
  • Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityIC50 Values (µM)Notes
Antifibrotic45.69Effective in reducing collagen expression in vitro.
Cardiovascular EffectsNot specifiedEvaluated using isolated rat heart model; showed changes in perfusion pressure.
Anticancer30.5Demonstrated cytotoxicity against specific cancer cell lines.

Case Studies

  • Antifibrotic Activity : In a study evaluating antifibrotic agents, the compound demonstrated significant inhibition of collagen type I alpha 1 (COL1A1) protein expression in cultured cells. This suggests its potential as a therapeutic agent for fibrotic diseases .
  • Cardiovascular Impact : Research involving isolated rat hearts indicated that the compound could alter perfusion pressure and coronary resistance. This effect was attributed to its interaction with calcium channels, which could lead to therapeutic applications in cardiovascular diseases .
  • Anticancer Efficacy : In vitro studies showed that 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide exhibited significant cytotoxic effects against various cancer cell lines, with an IC50 value indicating effective concentration ranges for therapeutic use .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Theoretical models suggest favorable absorption and distribution characteristics, although empirical data are still needed to validate these predictions.

Q & A

Q. Table 1: Critical Reaction Parameters

StepKey ParametersOptimal Conditions
SulfonylationpH, solvent, temperaturepH 8, DMF, 50°C
PurificationSolvent polarityEthyl acetate:hexane (3:7)

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H and 19^19F NMR confirm substitution patterns (e.g., fluorine positions on benzene, pyrimidine coupling) .
    • 13^13C NMR verifies sulfonamide bond formation.
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase C18 column, mobile phase: acetonitrile/water (60:40), flow rate 1 mL/min. Detects purity (>98%) and identifies impurities .
  • Mass Spectrometry (MS) :
    • ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 396.3) .

Basic: How do structural features influence the compound’s reactivity and stability?

Answer:

  • Fluorine Substituents :
    • Electron-withdrawing effects enhance sulfonamide bond stability but reduce nucleophilic reactivity.
    • Ortho-fluorine on the phenoxy group introduces steric hindrance, affecting π-π stacking .
  • Pyrimidine Ring :
    • Nitrogen atoms enable hydrogen bonding with biological targets.
    • Conjugation with the sulfonamide group stabilizes the molecule’s electronic structure .

Advanced: How can computational methods elucidate its interactions with biological targets?

Answer:

  • Density Functional Theory (DFT) :
    • B3LYP/aug-cc-pVDZ level calculations predict frontier molecular orbitals (HOMO/LUMO) to assess charge transfer and polarizability .
  • Molecular Docking :
    • AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., carbonic anhydrase). Key interactions:
  • Sulfonamide oxygen with zinc ions in active sites.
  • Pyrimidine N-atoms with hydrophobic pockets .
    • Validation via MD simulations (e.g., GROMACS) assesses binding stability .

Q. Table 2: Docking Scores for Hypothetical Targets

Target ProteinDocking Score (kcal/mol)Key Interactions
Carbonic Anhydrase IX-8.4Zn coordination, π-stacking
HSP70-7.1Hydrogen bonding with pyrimidine

Advanced: What structural analogs exhibit improved biological activity, and how are they designed?

Answer:
Analog design focuses on:

  • Fluorine Substitution : 2,4-Difluoro vs. mono-fluoro analogs (e.g., 2-fluoro-N-[2-(3-fluorophenoxy)pyrimidin-5-yl]benzene-sulfonamide) show varied enzyme inhibition .
  • Heterocycle Modifications :
    • Pyrimidine-to-pyridine substitution alters solubility.
    • Adding pyrazole rings (e.g., 4-methyl-N-(1-(3-methyl-2-(1H-pyrazol-1-yl)phenyl)pentyl)benzenesulfonamide) enhances anti-inflammatory activity .

Q. Table 3: Comparative Bioactivity of Analogs

Analog StructureIC50_{50} (nM)Target
Parent Compound150 ± 12CA IX
Pyrazole Derivative89 ± 8CA IX

Advanced: How is X-ray crystallography used to refine its molecular structure?

Answer:

  • Data Collection : Synchrotron radiation (λ = 1.5418 Å) resolves fluorine positions.
  • Refinement :
    • Maximum-Likelihood (REFMAC) : Incorporates prior phase information and σA_A-weighted maps to reduce model bias .
    • Validation : Ramachandran plots (e.g., 98% residues in favored regions) and Rfree_{free} (<0.25) ensure accuracy .

Advanced: What strategies validate its mechanism of action in enzyme inhibition?

Answer:

  • Kinetic Assays :
    • Michaelis-Menten plots (Vmax_{max}/KM_M) quantify competitive vs. non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) .
  • Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations to correlate with activity .

Advanced: How are impurity profiles analyzed during synthesis?

Answer:

  • HPLC-MS : Identifies sulfonic acid byproducts (e.g., unreacted sulfonyl chloride).
  • Reference Standards : Spiking with known impurities (e.g., 2-chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid) for quantification .

Q. Table 4: Common Impurities and Thresholds

ImpurityStructureAcceptable Limit
Des-fluoro analogC15_{15}H13_{13}FN2_2O2_2S<0.15%
Sulfonic acidC12_{12}H8_{8}F2_2O4_4S<0.10%

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